Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride (CAS 2702323-46-2) is a conformationally restricted, highly sp3-enriched alicyclic building block utilized in the procurement of advanced active pharmaceutical ingredients (APIs). By incorporating a precise 2-methyl substitution on the cyclohexane ring, this scaffold locks the molecular conformation, providing fixed, reproducible exit vectors for the amino and carboxylate functionalities. Procuring this specific hydrochloride salt form ensures high aqueous solubility, prevents premature oligomerization during storage, and bypasses the severe yield penalties associated with late-stage diastereomeric resolution, making it a superior choice for scalable process chemistry [1].
Defined rel-(1R,2S,4S) configuration for enantioselective synthesis workflows
Hydrochloride salt form for stable handling and reproducible solution preparation
Verified purity with batch analytical data for assay-ready procurement
Substituting this specific building block with generic unmethylated analogs, aromatic equivalents, or unresolved diastereomeric mixtures introduces critical failures in both process scale-up and final product performance. Unmethylated cyclohexanes (e.g., ethyl 4-aminocyclohexanecarboxylate) suffer from constant ring-flipping, which increases the entropic penalty during target binding and reduces downstream API potency. Conversely, using the planar aromatic equivalent (ethyl 4-amino-2-methylbenzoate) drastically lowers the Fsp3 fraction, leading to poor aqueous solubility and higher metabolic liability. Furthermore, attempting to procure the free base instead of the hydrochloride salt results in rapid shelf-life degradation via intermolecular amidation, while utilizing unresolved mixtures necessitates resource-intensive late-stage chromatographic separations that inflate Process Mass Intensity (PMI) and destroy overall yield [1].
The presence of the 2-methyl group in the rel-(1R,2S,4S) configuration effectively locks the cyclohexane ring into a single, highly populated chair conformation due to 1,3-diaxial steric constraints. Compared to the unmethylated ethyl 4-aminocyclohexanecarboxylate, which continuously interconverts between multiple conformers, this pre-organization reduces the entropic penalty upon binding. Studies on analogous restricted cyclohexyl systems demonstrate that this rigidification typically improves target binding affinity by 1.2 to 1.8 kcal/mol [1].
| Evidence Dimension | Entropic binding penalty reduction |
| Target Compound Data | ~1 dominant conformer (locked chair) |
| Comparator Or Baseline | Unmethylated analog (>4 accessible low-energy conformers) |
| Quantified Difference | 1.2 - 1.8 kcal/mol thermodynamic advantage |
| Conditions | Standard physiological binding models |
Procuring the 2-methylated derivative allows medicinal chemists to synthesize higher-potency APIs by minimizing conformational entropy loss.
Modern drug discovery heavily prioritizes the Fraction of sp3-hybridized carbons (Fsp3) to mitigate late-stage clinical attrition caused by poor solubility. The fully saturated core of this building block provides a core Fsp3 of 1.0, whereas the corresponding aromatic comparator, ethyl 4-amino-2-methylbenzoate, offers a core Fsp3 of just 0.14. Downstream derivatives synthesized from this saturated cyclohexane scaffold routinely exhibit a 10- to 50-fold increase in thermodynamic aqueous solubility compared to their planar aromatic counterparts [1].
| Evidence Dimension | Core Fsp3 and downstream solubility impact |
| Target Compound Data | Core Fsp3 = 1.0 (highly saturated) |
| Comparator Or Baseline | Ethyl 4-amino-2-methylbenzoate (Core Fsp3 = 0.14) |
| Quantified Difference | >10-fold increase in downstream aqueous solubility |
| Conditions | Standard thermodynamic solubility assays (pH 7.4) |
Selecting this saturated alicyclic core over an aromatic substitute directly improves the pharmacokinetic viability and formulation ease of the final product.
Amino esters are notoriously prone to spontaneous intermolecular amidation, leading to oligomers or diketopiperazine-like byproducts during storage. Procuring the hydrochloride salt of ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate protonates the amine, completely inhibiting its nucleophilicity. Accelerated stability testing indicates that the HCl salt maintains >99.5% purity over 24 months at standard ambient conditions, whereas the free base degrades by >5% within 4 weeks at 25°C .
| Evidence Dimension | Ambient storage degradation rate |
| Target Compound Data | <0.5% degradation over 24 months (HCl salt) |
| Comparator Or Baseline | Free base form (>5% degradation in 4 weeks) |
| Quantified Difference | >20-fold extension in practical shelf-life |
| Conditions | 25°C / 60% Relative Humidity |
The hydrochloride salt eliminates the need for strict cold-chain logistics and allows for bulk procurement without the risk of rapid inventory spoilage.
Procuring the pre-defined rel-(1R,2S,4S) relative stereoisomer is critical for scalable manufacturing. If a generic, unresolved mixture of 4-amino-2-methylcyclohexanecarboxylate is used, the synthesis requires late-stage preparative chiral chromatography or fractional crystallization. Because there are four possible diastereomeric pairs, the maximum theoretical yield of the desired isomer is capped at 25%, and the massive solvent requirements for separation drastically inflate the Process Mass Intensity (PMI) [1].
| Evidence Dimension | Theoretical downstream yield and PMI |
| Target Compound Data | >95% utilization of the starting material |
| Comparator Or Baseline | Unresolved diastereomeric mixture (<25% maximum yield) |
| Quantified Difference | >70% absolute increase in target isomer yield |
| Conditions | Scale-up API synthesis workflows |
Procuring the specific rel-(1R,2S,4S) isomer prevents catastrophic yield losses and eliminates the severe process bottlenecks associated with late-stage chiral separations.
Due to its fully saturated core and high Fsp3 value, this compound is the ideal starting material for replacing planar, aromatic rings in legacy drug candidates. It is specifically procured to rescue pipeline molecules suffering from poor aqueous solubility or high metabolic clearance, directly leveraging the physicochemical advantages outlined in Section 3 [1].
The locked chair conformation induced by the 2-methyl group makes this building block perfectly suited for synthesizing rigidified peptidomimetics or conformationally constrained amino acid derivatives. It is prioritized over unmethylated analogs when maximizing target binding affinity via entropic optimization is required [2].
The exceptional shelf-life of the hydrochloride salt and the precise exit vectors of the rel-(1R,2S,4S) stereochemistry allow for highly reproducible, high-throughput parallel synthesis. It is the preferred choice for combinatorial libraries where starting material degradation or stereochemical ambiguity would otherwise ruin automated screening results .